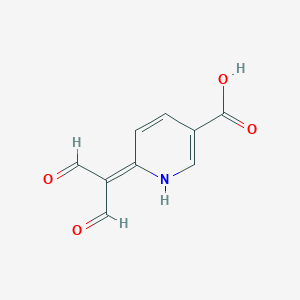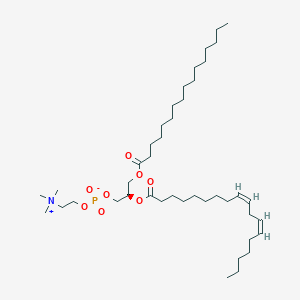
(2,6-Dimethoxy-4-methylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2,6-Dimethoxy-4-methylphenyl)boronic acid” is a chemical compound with the molecular formula C9H13BO4 . It has a molecular weight of 196.01 . This compound can be used as a reagent in the palladium-catalyzed Suzuki-Miyaura coupling reaction to construct carbon-carbon bonds .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringOB(O)C(C(OC)=C1)=C(OC)C=C1C . This indicates the presence of boronic acid and methoxy groups attached to a methylphenyl core . Chemical Reactions Analysis
“this compound” can participate in the Suzuki-Miyaura coupling reaction, a type of palladium-catalyzed cross-coupling reaction, to construct carbon-carbon bonds . It can also be involved in the synthesis of 2H-imidazo[1,5-a]pyridin-4-ium bromides, which are utilized as precursors for the preparation of N-heterocyclic carbene ligands .Physical And Chemical Properties Analysis
“this compound” is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
1. Organic Optoelectronics
Boronic acid derivatives, such as (2,6-Dimethoxy-4-methylphenyl)boronic acid, have shown promise in the field of organic optoelectronics. The BODIPY-based materials, closely related to boronic acids, have been utilized for various applications including sensors, organic thin-film transistors, and organic photovoltaics. Their application as active materials in organic light-emitting diodes (OLEDs) is notable, with advancements in structural design and synthesis leading to high-performance OLED devices with near-IR emission capabilities. These advancements underline the potential of boronic acid derivatives in improving and innovating the field of organic optoelectronics (Squeo & Pasini, 2020).
2. Biosensor Development
The unique binding properties of boronic acids to Lewis bases and polyols have led to their extensive use in the development of chemical sensors. Recent studies have emphasized the development of electrochemical biosensors based on ferroceneboronic acid and its derivatives. These biosensors are sensitive to various biochemicals, including sugars, glycated hemoglobin (HbA1c), fluoride ions, and others, due to the selective binding capabilities of boronic acid derivatives. The advancements in this field have opened up new possibilities for non-enzymatic glucose sensors and other health-monitoring devices, highlighting the significance of boronic acid derivatives in biosensor technology (Wang et al., 2014).
3. Seawater Desalination
In seawater desalination applications, boronic acid derivatives play a critical role in the removal of boron, a problematic contaminant. Studies have shown that the speciation of boron, primarily in the form of boric acid in seawater, significantly affects the rejection of boron by reverse osmosis (RO) and nanofiltration (NF) membranes. The complex interactions between the speciation of boric acid and various operating parameters underline the importance of boronic acid derivatives in enhancing the removal of boron, thereby ensuring the safety and quality of desalinated water (Tu, Nghiem, & Chivas, 2010).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura coupling reaction to construct carbon-carbon bonds , which is a fundamental process in organic synthesis and can affect a wide range of biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2,6-Dimethoxy-4-methylphenyl)boronic acid Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets
Properties
IUPAC Name |
(2,6-dimethoxy-4-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-6-4-7(13-2)9(10(11)12)8(5-6)14-3/h4-5,11-12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPCCSCZXRYUAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1OC)C)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596655 |
Source


|
| Record name | (2,6-Dimethoxy-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176528-19-1 |
Source


|
| Record name | (2,6-Dimethoxy-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
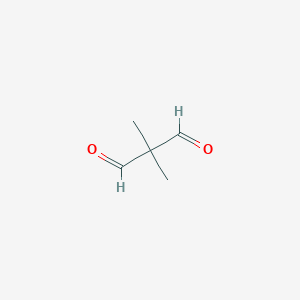
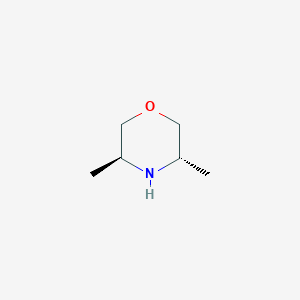
![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B169822.png)
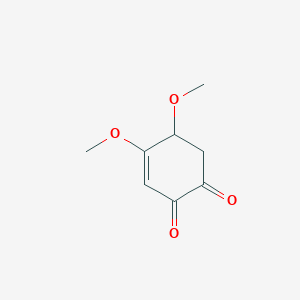

![6-Methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B169829.png)

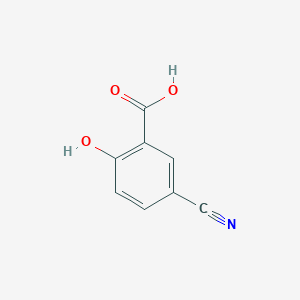
![4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4'-carbonitrile](/img/structure/B169838.png)
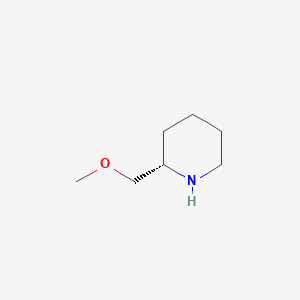
![7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one](/img/structure/B169840.png)
![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B169846.png)
